molecular formula C13H10N2O4S B5474018 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one

6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B5474018
M. Wt: 290.30 g/mol
InChI Key: IALIDAABGLWRTC-UHFFFAOYSA-N
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Description

6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of pyrazole and chromenone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one is Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme in the folate metabolism pathway of Leishmania parasites, which are responsible for causing leishmaniasis .

Mode of Action

The compound interacts with its target, LmPTR1, by fitting into its active site . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The compound’s interaction with LmPTR1 inhibits the enzyme’s activity, thereby disrupting the parasite’s folate metabolism .

Biochemical Pathways

The affected biochemical pathway is the folate metabolism pathway in Leishmania parasites . By inhibiting LmPTR1, the compound disrupts the production of essential folate cofactors, which are crucial for the parasite’s survival and proliferation .

Result of Action

The result of the compound’s action is the inhibition of Leishmania parasite growth . In vitro studies have shown that the compound has potent antileishmanial activity, with an IC50 value of 0.018, which is significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the type of solvent used can affect the interaction and dilution of reactants . Additionally, the compound’s action may also be influenced by the presence of other substances in the environment, such as metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one typically involves the reaction of 3-methyl-1H-pyrazole with a sulfonyl chloride derivative, followed by cyclization with a chromenone precursor. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one is unique due to the combination of pyrazole and chromenone structures, which may confer distinct biological activities and chemical properties. This dual functionality can enhance its potential as a versatile compound in various research applications .

Properties

IUPAC Name

6-(3-methylpyrazol-1-yl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c1-9-6-7-15(14-9)20(17,18)11-3-4-12-10(8-11)2-5-13(16)19-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALIDAABGLWRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322836
Record name 6-(3-methylpyrazol-1-yl)sulfonylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

942841-45-4
Record name 6-(3-methylpyrazol-1-yl)sulfonylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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